molecular formula C10H11BrN2O3 B12796347 2-bromo-2-methyl-N-(4-nitrophenyl)propanamide CAS No. 2322-52-3

2-bromo-2-methyl-N-(4-nitrophenyl)propanamide

Cat. No.: B12796347
CAS No.: 2322-52-3
M. Wt: 287.11 g/mol
InChI Key: PMNZZCXVICFFES-UHFFFAOYSA-N
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Description

2-bromo-2-methyl-N-(4-nitrophenyl)propanamide is an organic compound with the molecular formula C10H11BrN2O3 and a molecular weight of 287.11 g/mol It is characterized by the presence of a bromine atom, a methyl group, and a nitrophenyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-2-methyl-N-(4-nitrophenyl)propanamide typically involves the bromination of 2-methyl-N-(4-nitrophenyl)propanamide. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) as the brominating agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precise control over reaction parameters, leading to efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

2-bromo-2-methyl-N-(4-nitrophenyl)propanamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-bromo-2-methyl-N-(4-nitrophenyl)propanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromo-2-methyl-N-(4-nitrophenyl)propanamide involves its interaction with specific molecular targets. The bromine atom and nitrophenyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-2-methyl-N-phenylpropanamide
  • 2-bromo-2-methyl-N-(4-nitrophenyl)acetamide
  • 2-bromo-2-methyl-N-(4-nitrophenyl)butanamide

Uniqueness

2-bromo-2-methyl-N-(4-nitrophenyl)propanamide is unique due to the specific combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both bromine and nitrophenyl groups allows for diverse chemical transformations and interactions, making it a valuable compound for research and industrial applications .

Properties

CAS No.

2322-52-3

Molecular Formula

C10H11BrN2O3

Molecular Weight

287.11 g/mol

IUPAC Name

2-bromo-2-methyl-N-(4-nitrophenyl)propanamide

InChI

InChI=1S/C10H11BrN2O3/c1-10(2,11)9(14)12-7-3-5-8(6-4-7)13(15)16/h3-6H,1-2H3,(H,12,14)

InChI Key

PMNZZCXVICFFES-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])Br

Origin of Product

United States

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